molecular formula C20H20N4O3S3 B15040219 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15040219
M. Wt: 460.6 g/mol
InChI Key: FULDSAWLCGUVRL-SRZZPIQSSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor, such as thiosemicarbazide, with a carbon disulfide source under basic conditions. This reaction forms the 1,3,4-thiadiazole ring.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base, such as sodium hydroxide.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety can be synthesized by reacting the benzylsulfanyl-thiadiazole intermediate with acetic anhydride and hydrazine hydrate.

    Condensation with Dimethoxybenzaldehyde: The final step involves the condensation of the acetohydrazide intermediate with 2,3-dimethoxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides, in solvents like dichloromethane or ethanol.

    Condensation: Aldehydes or ketones, acidic or basic catalysts, and solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with specific functional groups reduced.

    Substitution: Substituted derivatives with new functional groups.

    Condensation: Condensed derivatives with new carbon-carbon or carbon-nitrogen bonds.

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication processes.

    Modulating Cellular Pathways: Influencing cellular signaling pathways and modulating cellular responses.

Comparison with Similar Compounds

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:

    2-{[5-(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide: This compound has a similar structure but with a methyl group on the benzyl ring.

    2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: This compound features a triazole ring instead of a thiadiazole ring.

    2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide: This compound has a bromophenyl group and a triazole ring.

These similar compounds highlight the structural diversity and potential for modification within this class of compounds, allowing for the exploration of different chemical and biological properties.

Properties

Molecular Formula

C20H20N4O3S3

Molecular Weight

460.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H20N4O3S3/c1-26-16-10-6-9-15(18(16)27-2)11-21-22-17(25)13-29-20-24-23-19(30-20)28-12-14-7-4-3-5-8-14/h3-11H,12-13H2,1-2H3,(H,22,25)/b21-11+

InChI Key

FULDSAWLCGUVRL-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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